![molecular formula C7H13ClFN B8226493 6-Fluoro-2-azaspiro[3.4]octane hydrochloride](/img/structure/B8226493.png)
6-Fluoro-2-azaspiro[3.4]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C7H13ClFN It is a fluorinated azaspiro compound, characterized by a spirocyclic structure that includes a nitrogen atom and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach includes the use of readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds.
Scientific Research Applications
6-Fluoro-2-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-azaspiro[3.4]octane hydrochloride
- 6-Azaspiro[2.5]octane hydrochloride
- 2-Oxa-6-azaspiro[3.4]octane
Uniqueness
6-Fluoro-2-azaspiro[3.4]octane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-1-2-7(3-6)4-9-5-7;/h6,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUADDXIRHCYBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1F)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B8226413.png)
![Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8226421.png)
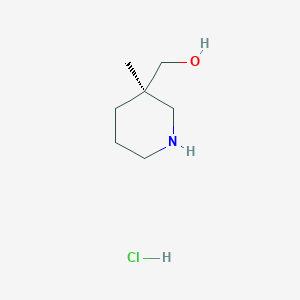
![6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B8226438.png)
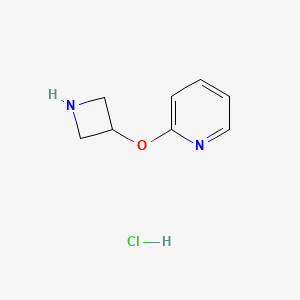

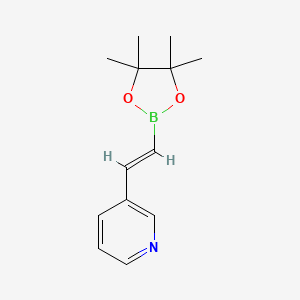
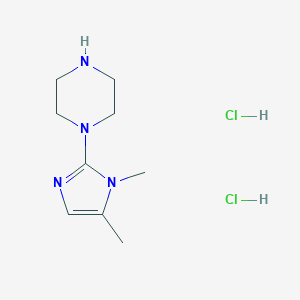
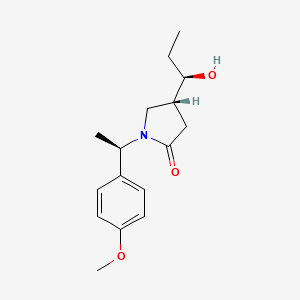
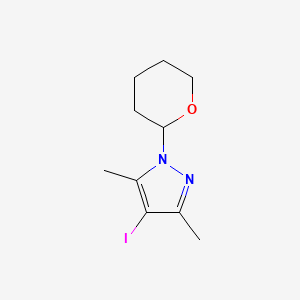

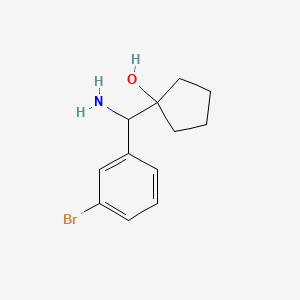
![tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B8226496.png)
![1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B8226511.png)
